alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol
Description
Chemical Structure and Properties alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol (CAS 785-34-2) is a benzyl alcohol derivative featuring a pyrrolidine-substituted ethoxy chain attached to the benzyl group via a methylene bridge. Its molecular formula is C₁₅H₂₁NO₂, with a molecular weight of 235.36 g/mol (calculated from and ). The compound is structurally characterized by:
- A benzyl alcohol core.
- A 2-(1-pyrrolidinyl)ethoxy moiety, which introduces a five-membered nitrogen-containing ring (pyrrolidine) to the ethoxy chain.
Synthesis and Derivatives
The compound can be synthesized via benzylation reactions, as described in , where benzyl alcohols are reacted with aldehydes or other intermediates in the presence of catalysts like boron trifluoride etherate. Its hydrochloride salt (CAS 956-08-1) is also documented, enhancing solubility for pharmaceutical applications .
Properties
CAS No. |
785-34-2 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-phenyl-2-(2-pyrrolidin-1-ylethoxy)ethanol |
InChI |
InChI=1S/C14H21NO2/c16-14(13-6-2-1-3-7-13)12-17-11-10-15-8-4-5-9-15/h1-3,6-7,14,16H,4-5,8-12H2 |
InChI Key |
GISQOONCPYNURT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol typically involves the reaction of benzyl alcohol with 2-(1-pyrrolidinyl)ethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The industrial methods often focus on cost-effectiveness and scalability to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction may produce benzylamine or benzyl alcohol derivatives .
Scientific Research Applications
Alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-((2-(1-Pyrrolidinyl)ethoxy)methyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzyl alcohol moiety play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Ethoxyamino Benzyl Alcohols
Table 1: Key Structural and Functional Differences
Key Observations :
- Pyrrolidinyl vs. Piperidinyl: The five-membered pyrrolidine ring (vs.
- Linear vs. Cyclic Amines: Diethylamino derivatives exhibit higher water solubility but lower metabolic stability compared to cyclic amines .
Table 2: Toxicity Data for Benzyl Alcohol Derivatives
Safety Notes:
- Pyrrolidinyl derivatives may pose neurotoxic risks if metabolized to reactive intermediates, as seen in structurally related opioids (e.g., U50,488 in ) .
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